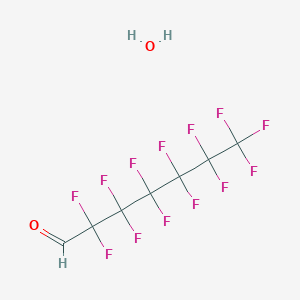

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-ストレプトマイシン, O-3-アミノ-3-デオキシ-α-D-グルコピラノシル-(1-6)-O-(6-アミノ-6-デオキシ-α-D-グルコピラノシル-(1-4))-N(sup 3)-(4-アミノ-2-ヒドロキシブチリル)-2-デオキシ- は、複雑なアミノグリコシド系抗生物質です。特にグラム陰性菌に対して強力な抗菌作用を持つことが知られています。この化合物はストレプトマイシン誘導体であり、そのユニークなグリコシド結合とアミノ糖成分が特徴です。

製法

合成経路と反応条件

D-ストレプトマイシン, O-3-アミノ-3-デオキシ-α-D-グルコピラノシル-(1-6)-O-(6-アミノ-6-デオキシ-α-D-グルコピラノシル-(1-4))-N(sup 3)-(4-アミノ-2-ヒドロキシブチリル)-2-デオキシ- の合成には、官能基の保護と脱保護、グリコシル化反応、アミノ基の導入など、複数の工程が含まれます。反応条件としては、通常、強酸または強塩基、ベンジルやアセチルなどの保護基、水素化工程のための触媒(例:炭素担持パラジウム)が必要になります。

工業生産方法

この化合物の工業生産には、通常、目的のアミノグリコシドを生成できる特定の菌株を用いた発酵プロセスが用いられます。発酵液は、その後、イオン交換クロマトグラフィーや結晶化などの抽出および精製プロセスにかけられ、純粋な化合物が単離されます。

化学反応解析

反応の種類

酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロソまたはニトロ誘導体を生成することがあります。

還元: 還元反応は、グリコシド結合を修飾したり、酸化された形態を元の状態に戻したりするために使用できます。

一般的な試薬と条件

酸化: 過酸化水素や硝酸などの試薬を、制御された条件下で使用します。

還元: 水素ガス存在下で炭素担持パラジウムなどの触媒を使用します。

置換: 塩基存在下で、アルキルハライドやアシルクロリドなどの求核剤を使用します。

主要な生成物

これらの反応から生成される主要な生成物には、抗菌作用が修飾されたさまざまな誘導体があり、これらは構造活性相関の研究に使用できます。

科学研究への応用

化学

化学分野では、この化合物は、グリコシド結合の形成と開裂、ならびにアミノ糖の反応性の研究のためのモデルとして使用されます。

生物学

生物学研究では、抗生物質耐性のメカニズムと、アミノグリコシドと細菌リボソームの相互作用を調査するために使用されます。

医学

医学的には、特にグラム陰性菌が原因の重症細菌感染症の治療に使用されます。他の抗生物質の効果を高めるための併用療法にも使用されます。

産業

産業分野では、この化合物は、獣医用薬の製造や、特定の製剤の防腐剤として使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of amino groups. The reaction conditions typically require the use of strong acids or bases, protective groups like benzyl or acetyl, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria that can produce the desired aminoglycoside. The fermentation broth is then subjected to extraction and purification processes, including ion-exchange chromatography and crystallization, to isolate the pure compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be used to modify the glycosidic linkages or reduce any oxidized forms back to their original state.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified antibacterial properties, which can be used to study structure-activity relationships.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a model to study glycosidic bond formation and cleavage, as well as the reactivity of amino sugars.

Biology

In biological research, it is used to investigate the mechanisms of antibiotic resistance and the interaction of aminoglycosides with bacterial ribosomes.

Medicine

Medically, it is employed in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. It is also used in combination therapies to enhance the efficacy of other antibiotics.

Industry

In the industrial sector, this compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations.

作用機序

この化合物は、細菌の30Sリボソームサブユニットに結合することにより、その抗菌作用を発揮します。これにより、mRNAの誤読が起こり、タンパク質合成が阻害されます。その結果、欠陥のあるタンパク質が生成され、最終的に細菌細胞が死滅します。分子標的としては、リボソームのA部位があり、ここで化合物はtRNAの結合とペプチド伸長の妨げになります。

類似化合物との比較

類似化合物

- ゲンタマイシン

- トブラマイシン

- アミカシン

- ネオマイシン

独自性

これらの類似化合物と比較して、D-ストレプトマイシン, O-3-アミノ-3-デオキシ-α-D-グルコピラノシル-(1-6)-O-(6-アミノ-6-デオキシ-α-D-グルコピラノシル-(1-4))-N(sup 3)-(4-アミノ-2-ヒドロキシブチリル)-2-デオキシ- は、その独自のグリコシド結合とアミノ糖成分によって、独特の抗菌スペクトルと耐性プロファイルを持っています。その特定の構造的特徴により、細菌リボソームとの標的相互作用が可能になり、研究および臨床環境の両方で貴重なツールとなっています。

特性

IUPAC Name |

4-amino-N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUEYVCDKBDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)

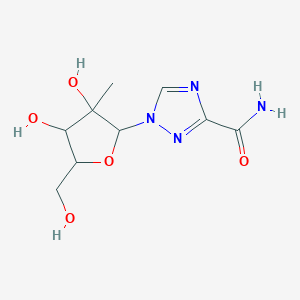

![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)

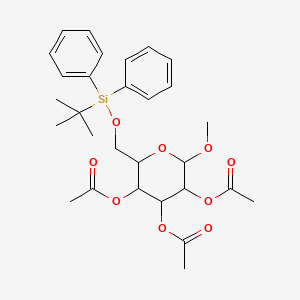

![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)